molecular formula C8H4F3N3S B13089537 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile

Cat. No.: B13089537
M. Wt: 231.20 g/mol
InChI Key: JRLXMEZQILTTDV-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is an organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a trifluoromethyl group at the 6th position, a methyl group at the 3rd position, and a carbonitrile group at the 5th position of the imidazo[2,1-b]thiazole ring. It is known for its stability and solubility in common organic solvents .

Preparation Methods

The synthesis of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves the cyclization of thiourea, acetone, and a trifluoromethyl-substituted α-bromoacetophenone. The reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane . The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile can be compared with other imidazo[2,1-b]thiazole derivatives such as:

The unique presence of the trifluoromethyl group in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4F3N3S

Molecular Weight

231.20 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

InChI

InChI=1S/C8H4F3N3S/c1-4-3-15-7-13-6(8(9,10)11)5(2-12)14(4)7/h3H,1H3

InChI Key

JRLXMEZQILTTDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=C(N12)C#N)C(F)(F)F

Origin of Product

United States

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